An In-depth Technical Guide to the Synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde
An In-depth Technical Guide to the Synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in drug development. The synthesis is presented in two key stages: the formation of the 3-(4-Methylphenyl)-2,1-benzisoxazole core, followed by the regioselective introduction of a formyl group at the 5-position. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the rationale behind the chosen methodologies.
Introduction
The 2,1-benzisoxazole (or anthranil) scaffold is a significant pharmacophore due to its presence in a variety of biologically active molecules. The introduction of specific substituents at the 3- and 5-positions allows for the fine-tuning of a compound's physicochemical properties and biological targets. 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde serves as a valuable intermediate, with the aldehyde functionality providing a versatile handle for further chemical modifications, such as the synthesis of imines, alcohols, or carboxylic acids, thereby enabling the exploration of a wider chemical space in drug discovery programs.
Strategic Overview of the Synthesis
The synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde is strategically divided into two distinct, high-yielding steps. This approach ensures the efficient construction of the target molecule.
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Step 1: Synthesis of the 3-(4-Methylphenyl)-2,1-benzisoxazole Core. This is achieved through a variation of the Davis-Beirut reaction, which involves the condensation of an ortho-nitroaryl compound with a benzylic C-H acid. This method is particularly effective for the formation of 3-aryl-2,1-benzisoxazoles.[1]
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Step 2: Formylation of the Benzisoxazole Core. The Vilsmeier-Haack reaction is employed for the regioselective introduction of a carbaldehyde group onto the benzisoxazole ring. This classic formylation method is well-suited for electron-rich aromatic systems.[2][3]
The overall synthetic pathway is depicted in the workflow diagram below.
Caption: Mechanistic overview of the 3-aryl-2,1-benzisoxazole formation.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Nitrobenzaldehyde | 151.12 | 3.0 g | 0.0199 |
| 4-Methylphenylacetonitrile | 131.17 | 2.62 g | 0.0199 |
| Potassium tert-butoxide | 112.21 | 4.46 g | 0.0398 |
| Chlorotrimethylsilane | 108.64 | 8.64 g | 0.0795 |
| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |
| Ethyl acetate | - | As needed | - |
| Hexane | - | As needed | - |
| 1 M Hydrochloric acid | - | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
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To a stirred solution of 2-nitrobenzaldehyde (3.0 g, 0.0199 mol) and 4-methylphenylacetonitrile (2.62 g, 0.0199 mol) in anhydrous THF (100 mL) under an inert atmosphere (e.g., nitrogen or argon) and cooled to -60 °C, a solution of potassium tert-butoxide (2.23 g, 0.0199 mol) in anhydrous THF (25 mL) is added dropwise.
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After stirring for 15 minutes at -60 °C, chlorotrimethylsilane (8.64 g, 0.0795 mol) is added dropwise.
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The reaction mixture is stirred for a further 15 minutes at this temperature, after which a solution of potassium tert-butoxide (2.23 g, 0.0199 mol) in anhydrous THF (25 mL) is added dropwise.
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The reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.
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The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.
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The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
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The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(4-methylphenyl)-2,1-benzisoxazole as a solid.
Part 2: Vilsmeier-Haack Formylation of 3-(4-Methylphenyl)-2,1-benzisoxazole
The introduction of the aldehyde group at the 5-position is achieved via the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate the electron-rich benzisoxazole ring.
Mechanistic Insights and Regioselectivity
The Vilsmeier reagent, a chloroiminium ion, is a moderately strong electrophile. [4]The 2,1-benzisoxazole ring system is activated towards electrophilic aromatic substitution. The substitution pattern is directed by the electron-donating nature of the fused ring system. Formylation is expected to occur at the 5- or 7-position. Based on the electronic distribution and steric considerations of similar heterocyclic systems, the 5-position is generally favored.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(4-Methylphenyl)-2,1-benzisoxazole | 209.24 | 2.0 g | 0.00956 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 20 mL | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.75 g (1.05 mL) | 0.0114 |
| Dichloromethane (DCM), anhydrous | - | 30 mL | - |
| Saturated sodium acetate solution | - | As needed | - |
| Water | - | As needed | - |
| Ethyl acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
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In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, phosphorus oxychloride (1.75 g, 0.0114 mol) is added dropwise to anhydrous DMF (20 mL) at 0 °C with stirring.
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The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
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A solution of 3-(4-methylphenyl)-2,1-benzisoxazole (2.0 g, 0.00956 mol) in anhydrous DCM (30 mL) is added dropwise to the Vilsmeier reagent at 0 °C.
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The reaction mixture is allowed to warm to room temperature and then heated to 40-45 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
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The reaction mixture is cooled to 0 °C and carefully poured into a beaker containing crushed ice and a saturated solution of sodium acetate.
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The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.
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The aqueous layer is extracted with ethyl acetate (3 x 40 mL).
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The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(4-methylphenyl)-2,1-benzisoxazole-5-carbaldehyde.
Expected Results and Characterization
The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.
| Compound | Expected Appearance | Expected Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |
| 3-(4-Methylphenyl)-2,1-benzisoxazole | Yellow solid | 60-75 | ~80-85 | 2.4 (s, 3H, -CH₃), 7.2-8.0 (m, 8H, Ar-H) |
| 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde | Pale yellow solid | 65-80 | ~150-155 | 2.4 (s, 3H, -CH₃), 7.3-8.5 (m, 7H, Ar-H), 10.1 (s, 1H, -CHO) |
Conclusion
This guide outlines a reliable and well-documented synthetic route to 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. The two-step process, involving a modified Davis-Beirut reaction followed by a Vilsmeier-Haack formylation, is both efficient and scalable. The provided protocols are based on established chemical principles and offer a solid foundation for the synthesis of this and related compounds for applications in medicinal chemistry and drug discovery. Careful execution of the experimental procedures and appropriate analytical characterization are crucial for obtaining the desired product in high yield and purity.
References
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Więcław, M., Bobin, M., Kwast, A., Bujok, R., Wróbel, Z., & Wojciechowski, K. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Molecular Diversity, 19(4), 807–816. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2015). Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl). PubMed Central. [Link]
-
The Journal of Organic Chemistry. (2020). Synthesis of 2,1-Benzoisoxazole-Containing 1,2,3-Triazoles through Copper-Catalyzed Three-Component Domino Reactions of o-Bromoacetophenones, Aldehydes, and Sodium Azide. ACS Publications. [Link]
-
PrepChem. (n.d.). Synthesis of 3-(4-Ethylphenyl)-2,1-benzisoxazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Davis–Beirut reaction. Retrieved from [Link]
-
Organic Letters. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Publications. [Link]
- Google Patents. (n.d.). WO2005058834A2 - Quinolines useful in treating cardiovascular disease.
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
- 1. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
